molecular formula C9H16N4O B2447443 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1894328-48-3

4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2447443
CAS No.: 1894328-48-3
M. Wt: 196.254
InChI Key: RXXMDCCKOKYFPU-UHFFFAOYSA-N
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Description

4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide as an anticancer agent. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of pyrazole compounds exhibited significant anticancer properties, with some showing low IC50 values, indicating strong efficacy compared to established chemotherapeutics like doxorubicin .

Mechanism of Action

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Research indicates that compounds containing the pyrazole structure can interact with cellular pathways that regulate cell survival and proliferation. This interaction can lead to the activation of pro-apoptotic factors or inhibition of anti-apoptotic signals .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity .

Case Studies

Case Study 1: Anticancer Evaluation

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several pyrazole derivatives, including this compound. The anticancer potential was evaluated using MTT assays on various human cancer cell lines. The results indicated that certain derivatives had significant cytotoxic effects, with IC50 values comparable to existing chemotherapy agents .

CompoundIC50 (µM)Reference
Doxorubicin0.92 ± 0.1
Compound A10.84 ± 4.2
Compound B20.12 ± 6.20

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in cancer progression. These studies suggest that the compound binds effectively to key enzymes, potentially inhibiting their activity and leading to reduced tumor growth .

Mechanism of Action

The mechanism of action of 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various receptors and enzymes, influencing biological processes . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethyl and isopropyl groups differentiate it from other similar compounds, potentially leading to unique reactivity and applications .

Biological Activity

4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other therapeutic potentials.

Molecular Formula: C9_9H16_{16}N4_4O
Molecular Weight: 196.25 g/mol
CAS Number: 1894328-48-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

Cell Line IC50_{50} (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) and CNS cancer (SF-268) cell lines.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are well-documented. In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

Compound TNF-α Inhibition (%) IL-6 Inhibition (%) Concentration (µM)
Pyrazole Derivative A76%86%1
4-amino-N-ethyl-pyrazoleUp to 85%Up to 93%10

These results suggest that the compound may serve as a viable candidate for further development in anti-inflammatory therapies .

The mechanism by which this compound exerts its effects is believed to involve modulation of key signaling pathways associated with cell proliferation and inflammation. For instance, docking studies have indicated a strong affinity for cyclooxygenase enzymes, which are crucial in inflammatory processes .

Case Studies

A recent case study explored the efficacy of various pyrazole derivatives in treating cancer:

  • Study on NCI-H23 Cells : A derivative exhibited over 90% inhibition of cell proliferation.
  • Study on HCT116 Cells : Another derivative showed significant cytotoxicity with an IC50_{50} value of approximately 25 nM against colon cancer cells.

These findings underscore the importance of structural modifications in enhancing biological activity .

Properties

IUPAC Name

4-amino-N-ethyl-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-4-11-9(14)8-7(10)5-12-13(8)6(2)3/h5-6H,4,10H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXMDCCKOKYFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=NN1C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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